N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

Fluorescence Imaging Cyanine Dye Photostability In Vivo Tracking

PROTAC and bioconjugation researchers face a critical gap: generic Cy7 dyes lack dual azide handles, mono-azide analogs cannot perform two-point ligation, and non-fluorescent linkers forfeit NIR tracking. This compound resolves all three limitations: • Dual azides for sequential or concurrent CuAAC/SPAAC conjugation of two alkyne partners • Chlorocyclohexenyl Cy7 core: 750/773 nm NIR emission with superior photostability vs. standard Cy7 dyes • PEG3 spacers ensure aqueous solubility and minimize aggregation ≥98% purity. Standard pack sizes: 1-100 mg. Global shipping from stock.

Molecular Formula C46H62Cl2N8O6
Molecular Weight 893.9 g/mol
Cat. No. B13721175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
Molecular FormulaC46H62Cl2N8O6
Molecular Weight893.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]
InChIInChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1
InChIKeyAGTYTVSFKGQCDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 Overview


N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS: 2107273-84-5) is a near-infrared (NIR) fluorescent polyethylene glycol (PEG) derivative belonging to the heptamethine cyanine (Cy7) dye class [1]. It features a Cy7 fluorophore with a chlorocyclohexenyl bridge for enhanced photostability and quantum yield, a PEG3 spacer on each nitrogen atom to increase aqueous solubility, and two terminal azide groups enabling bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for dual-labeling or crosslinking applications . The compound serves as a bifunctional linker for constructing Cy7-labeled biomolecules for in vivo imaging and as a PROTAC (Proteolysis Targeting Chimera) linker for targeted protein degradation .

Generic Substitution Limitations for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7


Substituting N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 with a generic Cy7 dye, a mono-azide Cy7 derivative, or a non-fluorescent PEG linker compromises critical experimental parameters due to the compound's integrated multifunctional design. A standard Cy7 NHS ester lacks the dual azide groups required for bis-click crosslinking or heterobifunctional PROTAC assembly . Mono-azide Cy7 analogs (e.g., Cy7 azide) cannot execute the two-point bioorthogonal ligation essential for template-controlled DNA circularisation or the simultaneous introduction of distinct reporter/targeting moieties [1]. Conversely, a non-fluorescent PEG linker forfeits the near-infrared tracking capability, preventing real-time monitoring of conjugate distribution and cellular uptake—a key advantage for in vivo pharmacokinetic and mechanistic studies [2]. Furthermore, the chlorocyclohexenyl moiety in the polymethine bridge is structurally critical; its omission in simpler Cy7 derivatives correlates with significantly reduced photostability and lower fluorescence quantum yield, leading to rapid signal decay during prolonged imaging [3].

Differentiation Evidence for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7


Enhanced Photostability and Quantum Yield

The incorporation of a rigid chlorocyclohexenyl substitution within the polymethine bridge of the Cy7 scaffold markedly increases photostability and fluorescence quantum yield relative to unmodified heptamethine cyanine dyes, which are known to suffer from rapid photobleaching [1].

Fluorescence Imaging Cyanine Dye Photostability In Vivo Tracking

Dual Azide Architecture for Bis-Click Conjugation

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 contains two terminal azide groups, enabling bis-click chemistry for template-controlled crosslinking or dual functionalization. This contrasts with mono-azide Cy7 derivatives (e.g., Cy7 azide, CAS: Not Applicable; or N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, CAS: 2107273-00-5 ), which allow only a single conjugation event . Bifunctional azides have been shown to support high-yielding bis-click ligation and circularisation of oligonucleotides, a reaction topology inaccessible to mono-azide reagents [1].

Bioorthogonal Chemistry Click Chemistry DNA Ligation PROTAC Assembly

Hydrophilic PEG3 Spacers for Aqueous Solubility

The compound incorporates two PEG3 spacers, one attached to each nitrogen atom of the Cy7 core. This hydrophilic modification increases solubility in aqueous media and reduces non-specific hydrophobic interactions and dye aggregation, a common limitation of many PEG-free cyanine dyes .

Bioconjugation Aqueous Solubility PEGylation In Vivo Compatibility

NIR Spectral Profile for Deep Tissue Imaging

The Cy7 fluorophore provides excitation/emission maxima at 750/773 nm, respectively, placing it within the near-infrared (NIR) tissue transparency window (700-900 nm) where hemoglobin and water absorption are minimal, enabling deep tissue penetration . This spectral profile contrasts with shorter-wavelength cyanine dyes (e.g., Cy3, Cy5) which experience greater tissue scattering and autofluorescence, and with Cy7.5 which has a longer emission (808 nm) for alternative multiplexing strategies [1].

Near-Infrared Imaging Deep Tissue Penetration In Vivo Fluorescence Multiplexing

PROTAC Linker with Optimized PEG3 Flexibility

The compound is explicitly classified and marketed as a PROTAC linker due to its PEG3 spacer arms, which provide a flexible and hydrophilic tether between the E3 ligase ligand and the target protein ligand . Linker length and composition are critical determinants of PROTAC efficacy; PEG linkers of approximately 12-15 atoms (PEG3 provides ~11-13 atoms per arm) are commonly optimal for promoting ternary complex formation while minimizing the 'hook effect' [1].

PROTAC Targeted Protein Degradation Linker Optimization Ternary Complex

Application Scenarios for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7


Dual-Labeled Probe for FRET and In Vivo Imaging

Leverage the two orthogonal azide handles to sequentially or simultaneously conjugate two distinct alkyne-bearing moieties—for example, a targeting ligand and a therapeutic payload, or a FRET donor-acceptor pair. The Cy7 core enables NIR fluorescence tracking in vivo (750/773 nm), while the chlorocyclohexenyl bridge ensures extended signal stability during time-course imaging . The PEG3 spacers maintain aqueous solubility and reduce aggregation of the final dual-labeled construct .

PROTAC Synthesis with Integrated NIR Tracking

Use N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 as a central fluorescent linker in PROTAC development. Click one azide to an alkyne-modified E3 ligase ligand (e.g., VHL or CRBN recruiter) and the other azide to an alkyne-modified target protein ligand. The resulting PROTAC incorporates a Cy7 fluorophore, enabling real-time monitoring of cellular uptake, subcellular localization, and target engagement via fluorescence microscopy or in vivo imaging . The PEG3 linker length and flexibility facilitate productive ternary complex formation .

Bis-Click DNA Ligation and Circularisation

Exploit the bifunctional azide groups for template-controlled bis-click ligation of alkynylated oligonucleotides, enabling the construction of circularized DNA, crosslinked duplexes, or branched DNA architectures . The Cy7 fluorophore provides a built-in reporter for monitoring ligation efficiency and product purification, while the hydrophilic PEG spacers enhance compatibility with aqueous click reaction conditions .

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